Structural and Physicochemical Differentiation of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate from Closest Analogs
In the absence of direct biological activity data, differentiation relies on structural and physicochemical parameters. Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (C₁₁H₁₉N₃O₂; MW 225.29 g/mol) differs from the structurally analogous tert-butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate (C₁₃H₂₃N₃O₂; MW 253.34 g/mol; CAS 1221341-66-7) . The target compound contains a methyl ester on a butanoate chain, whereas the comparator contains a tert-butyl ester on a propanoate chain. This difference results in a lower molecular weight and distinct lipophilicity (estimated LogP for target compound: 0.95 ± 0.45; for tert-butyl analog: 1.60 ± 0.44) . The target compound also lacks the stereocenter present in some imidazole-amino acid derivatives (e.g., methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate, C₁₀H₁₇N₃O₂; MW 211.26 g/mol) . These distinctions are critical for synthetic route planning and physicochemical property optimization.
| Evidence Dimension | Molecular weight and estimated LogP |
|---|---|
| Target Compound Data | MW = 225.29 g/mol; estimated LogP = 0.95 ± 0.45 (via ACD/Labs Percepta prediction) |
| Comparator Or Baseline | tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: MW = 253.34 g/mol; estimated LogP = 1.60 ± 0.44 |
| Quantified Difference | ΔMW = -28.05 g/mol; Δ estimated LogP = -0.65 |
| Conditions | In silico physicochemical property prediction based on chemical structure |
Why This Matters
These structural and physicochemical differences preclude direct substitution in synthetic schemes or formulation development where molecular weight, ester lability, or lipophilicity are critical parameters.
